molecular formula C13H19Cl2NO2 B4675022 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride

2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride

Cat. No. B4675022
M. Wt: 292.20 g/mol
InChI Key: UKTINVWXRHGBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 271.22 g/mol. This chemical compound is also known by its trade name, Fluoxetine hydrochloride, and is commonly used as an antidepressant medication. However, in

Mechanism of Action

The mechanism of action of 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride involves the inhibition of the serotonin transporter (SERT) protein. SERT is responsible for the reuptake of serotonin into presynaptic neurons, which leads to a decrease in the concentration of serotonin in the synaptic cleft. By inhibiting SERT, 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects
The increase in serotonin signaling caused by 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride has been shown to have various biochemical and physiological effects. These effects include an improvement in mood, a reduction in anxiety, and an increase in cognitive function. It has also been shown to have neuroprotective effects and to improve the symptoms of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride in lab experiments is its selectivity for SERT. This selectivity allows researchers to study the effects of serotonin signaling specifically, without the interference of other neurotransmitters. However, one limitation of using 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride is its potential for off-target effects. This means that it may interact with other proteins or receptors in the brain, leading to unintended effects.

Future Directions

There are several future directions for research on 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride. One area of research is the development of new SSRI drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of SSRI use on the brain and body. Additionally, research on the use of 2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's is ongoing.

Scientific Research Applications

2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride has been widely used in scientific research due to its pharmacological properties. It is a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain, leading to an increase in serotonin levels. This increase in serotonin levels has been shown to have various effects on the brain and body.

properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.ClH/c1-10(2)15(3)8-9-17-13(16)11-6-4-5-7-12(11)14;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTINVWXRHGBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Isopropyl(methyl)amino]ethyl 2-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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